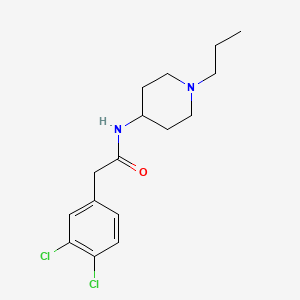

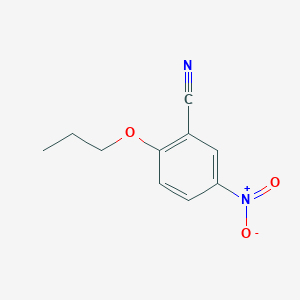

![molecular formula C17H17NO4 B4584081 N-[2-(2-methoxyphenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4584081.png)

N-[2-(2-methoxyphenyl)ethyl]-1,3-benzodioxole-5-carboxamide

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to N-[2-(2-methoxyphenyl)ethyl]-1,3-benzodioxole-5-carboxamide involves complex organic reactions. A practical synthesis method for related compounds has been developed, demonstrating the feasibility of creating such molecules through a series of chemical reactions including esterification, intramolecular Claisen type reaction, and the Suzuki−Miyaura reaction (Ikemoto et al., 2005).

Molecular Structure Analysis

The molecular structure of similar compounds reveals critical insights into their physical and chemical properties. For instance, ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate has been studied using single-crystal X-ray diffraction, showing strong hydrogen bonds playing essential roles in crystal packing (Yeong et al., 2018).

Chemical Reactions and Properties

Compounds with benzodioxole structures can undergo various chemical reactions, offering a path to synthesize novel molecules. For example, the synthesis of 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide via 'one-pot' reductive cyclization demonstrates the chemical versatility of these molecules (Bhaskar et al., 2019).

Physical Properties Analysis

The physical properties of N-[2-(2-methoxyphenyl)ethyl]-1,3-benzodioxole-5-carboxamide and related compounds are closely tied to their molecular structures. Crystallography studies provide insights into their solid-state properties, such as crystal packing and hydrogen bonding, which are crucial for understanding their behavior in various applications (Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity and stability, are influenced by their functional groups and molecular framework. Studies on benzodioxole derivatives have explored their potential as enzyme inhibitors, highlighting the significance of their chemical properties in biological contexts (Abbasi et al., 2014).

Scientific Research Applications

Endothelin Receptor Antagonism

Research has indicated the significance of the benzodioxole group in the development of endothelin (ET) receptor antagonists, with studies highlighting the synthesis of potent compounds exhibiting selective antagonism. For instance, modifications involving the benzodioxole moiety have led to the discovery of novel classes of endothelin receptor antagonists with enhanced selectivity and potency, offering insights into their contributions to binding affinity and receptor subtype selectivity (Tasker et al., 1997).

Antimicrobial and Antiplatlet Aggregation Activity

Compounds derived from Dendrobium densiflorum, including those related to N-[2-(2-methoxyphenyl)ethyl]-1,3-benzodioxole-5-carboxamide, have demonstrated anti-platelet aggregation activity. This suggests potential therapeutic applications in preventing cardiovascular diseases (Chengqi Fan et al., 2001).

Insecticidal Activity

Investigations into benzyl-1,3-benzodioxole analogues have uncovered their sterilant effects on various insect species. For example, specific analogues have shown potent insecticidal activity against the Colorado potato beetle, indicating their potential as bio-insecticides for agricultural use (Vanmellaert et al., 1983).

Neurological Research

The use of benzodioxole derivatives as molecular imaging probes has been explored in neurological research, particularly in the study of serotonin receptors in Alzheimer's disease patients. These compounds have been utilized in conjunction with positron emission tomography (PET) to quantify receptor densities, offering valuable insights into the pathophysiology of neurodegenerative diseases (Kepe et al., 2006).

Supramolecular Chemistry

The structural analysis of N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide has revealed novel supramolecular packing motifs, demonstrating the compound's ability to self-assemble into complex structures. This has implications for the development of new materials and the understanding of molecular self-assembly processes (Lightfoot et al., 1999).

properties

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-20-14-5-3-2-4-12(14)8-9-18-17(19)13-6-7-15-16(10-13)22-11-21-15/h2-7,10H,8-9,11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQXXTPWMMKKIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2-methoxyphenyl)ethyl]-1,3-benzodioxole-5-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4584010.png)

![5-[(5-nitro-2-furyl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4584016.png)

![5-(4-chlorophenyl)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4584018.png)

![2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-methoxy-3-[(2-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B4584054.png)

![methyl 4-[(3-methyl-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]benzoate](/img/structure/B4584062.png)

![(2-chloro-6-fluorobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B4584069.png)

![1-({6-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl}thio)acetone](/img/structure/B4584090.png)

![methyl 2-[(2,3-dimethoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4584096.png)

![2-chloro-N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4584105.png)